Class-Level Pharmacological Differentiation: Pyrrolo[1,2-a]pyrazine Core Favors Antimicrobial Activity Over Kinase Inhibition
The pyrrolo[1,2-a]pyrazine scaffold, which forms the core of this compound, is preferentially associated with antimicrobial, antifungal, and antiviral activities, in contrast to the 5H-pyrrolo[2,3-b]pyrazine scaffold, which shows greater activity on kinase inhibition [1].
| Evidence Dimension | Biological activity profile of pyrrolopyrazine scaffold isomers |
|---|---|
| Target Compound Data | Pyrrolo[1,2-a]pyrazine scaffold |
| Comparator Or Baseline | 5H-pyrrolo[2,3-b]pyrazine scaffold |
| Quantified Difference | Qualitative difference in predominant activity (antimicrobial/antifungal/antiviral vs. kinase inhibition) |
| Conditions | Review of literature, summarizing multiple biological assays |
Why This Matters
For projects targeting infectious diseases, selecting a building block with the [1,2-a] core is more likely to yield active leads than the [2,3-b] isomer.
- [1] Medicinal Chemistry Research (2021) 30:1981–2006. Pyrrolopyrazine derivatives: synthetic approaches and biological activities. View Source
